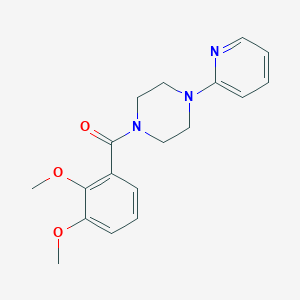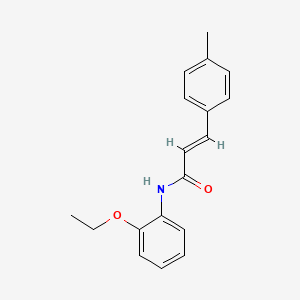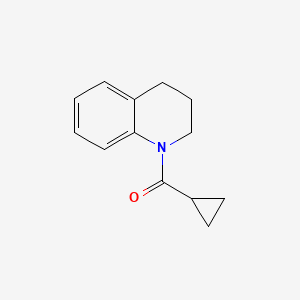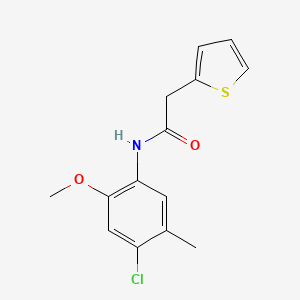![molecular formula C17H19FN2OS B5707332 N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, also known as EFTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiourea family, which has been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to possess anti-microbial activity against both gram-positive and gram-negative bacteria.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immunity. By inhibiting NF-κB, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea suppresses the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-microbial activity against both gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been found to possess anti-inflammatory and anti-microbial properties, which may have potential therapeutic applications. However, one limitation of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its low solubility in water, which may limit its use in certain experimental settings. Furthermore, the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea. One direction is to further elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, which may lead to the development of more effective therapeutic agents. Additionally, the anti-inflammatory and anti-microbial properties of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may have potential applications in the treatment of various diseases. Furthermore, the low solubility of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may be addressed through the development of more soluble analogs. Overall, the study of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea holds promise for the development of novel therapeutic agents with diverse applications.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea involves the reaction between 2-ethoxyaniline and 4-fluoroacetophenone in the presence of ammonium thiocyanate and ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea through the addition of hydrochloric acid. The yield of N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is typically around 60%, and the compound can be purified through recrystallization.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-2-21-16-6-4-3-5-15(16)20-17(22)19-12-11-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPUYVTPLXTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)

![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)



![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)

![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)